Cas no 1807296-18-9 (Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate)
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate
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- Inchi: 1S/C10H9NO3S/c1-2-14-10(13)9-6(5-11)3-7(15)4-8(9)12/h3-4,12,15H,2H2,1H3
- InChI Key: TZQXYQVEFYELPY-UHFFFAOYSA-N
- SMILES: SC1C=C(C#N)C(C(=O)OCC)=C(C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 2.2
- Topological Polar Surface Area: 71.3
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015003765-250mg |
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate |
1807296-18-9 | 97% | 250mg |
$494.40 | 2023-09-02 | |
| Alichem | A015003765-500mg |
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate |
1807296-18-9 | 97% | 500mg |
$782.40 | 2023-09-02 | |
| Alichem | A015003765-1g |
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate |
1807296-18-9 | 97% | 1g |
$1519.80 | 2023-09-02 |
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate Related Literature
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate
Research Briefing on Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate (CAS: 1807296-18-9) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate (CAS: 1807296-18-9) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic applications, drawing from peer-reviewed literature and patent filings up to Q3 2023.
The compound's unique structure—featuring a cyano group, hydroxyl, and thiol moiety—enables diverse reactivity, making it a valuable intermediate in drug discovery. Recent studies highlight its role as a precursor for heterocyclic scaffolds in kinase inhibitors, particularly targeting cancer-related pathways. A 2022 Journal of Medicinal Chemistry study demonstrated its utility in synthesizing pyridothiazine derivatives with nanomolar potency against EGFR mutations.
Innovative synthetic approaches have emerged, including a microwave-assisted protocol (yield: 87%) that reduces hazardous byproducts compared to traditional methods. Structural optimization studies reveal that the ethyl ester group enhances cell membrane permeability, while the free thiol enables disulfide-based prodrug strategies—a feature exploited in recent hypoxia-activated antitumor agents (see ACS Chemical Biology, 2023).
Notably, the compound's redox-active properties are being investigated for dual applications: as a hydrogen sulfide donor in cardiovascular therapies and as a chelator in metal-based anticancer complexes. Patent WO2023184567 describes its incorporation into radiopharmaceuticals for PET imaging, leveraging the thiol group for 68Ga coordination.
Challenges remain in optimizing its metabolic stability, as in vivo studies show rapid esterase-mediated hydrolysis. Current research focuses on prodrug modifications and nanoparticle delivery systems to address this limitation. The compound's safety profile is under evaluation, with preliminary data suggesting low cytotoxicity in normal cell lines (IC50 > 100 μM).
This briefing underscores Ethyl 2-cyano-6-hydroxy-4-mercaptobenzoate as a versatile building block with growing importance in targeted therapy development. Future directions include exploration of its immunomodulatory potential and CRISPR-based screening to identify novel biological targets.
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